N-(3-Hydroxy-2-isopropoxyphenyl)methanesulfonamide
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Overview
Description
N-(3-Hydroxy-2-isopropoxyphenyl)methanesulfonamide: is a chemical compound with the molecular formula C10H15NO4S and a molecular weight of 245.298 g/mol . This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group. Sulfonamides are widely used in various fields, including medicine, agriculture, and industry, due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxy-2-isopropoxyphenyl)methanesulfonamide typically involves the reaction of 3-hydroxy-2-isopropoxyphenylamine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then purified to obtain the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include crystallization, distillation, or chromatography to ensure the desired purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(3-Hydroxy-2-isopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or alkyl derivatives.
Scientific Research Applications
Chemistry: N-(3-Hydroxy-2-isopropoxyphenyl)methanesulfonamide is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and as a precursor for various chemical reactions .
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its sulfonamide group can mimic the structure of certain biological molecules, making it useful in biochemical assays .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-2-isopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
- N-(2-Hydroxyphenyl)methanesulfonamide
- N-(3-Hydroxy-2-pyridinyl)methanesulfonamide
- N-(2-Nitrophenyl)methanesulfonamide
- N-(3-Nitrophenyl)methanesulfonamide
Comparison: N-(3-Hydroxy-2-isopropoxyphenyl)methanesulfonamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction with biological targets. These differences can make it more suitable for specific applications in research and industry .
Properties
Molecular Formula |
C10H15NO4S |
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Molecular Weight |
245.30 g/mol |
IUPAC Name |
N-(3-hydroxy-2-propan-2-yloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H15NO4S/c1-7(2)15-10-8(11-16(3,13)14)5-4-6-9(10)12/h4-7,11-12H,1-3H3 |
InChI Key |
MFYDYSJGAZMUOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1O)NS(=O)(=O)C |
Origin of Product |
United States |
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